molecular formula C8H13NO4 B7931154 (1-Acetyl-pyrrolidin-3-yloxy)-acetic acid

(1-Acetyl-pyrrolidin-3-yloxy)-acetic acid

Cat. No.: B7931154
M. Wt: 187.19 g/mol
InChI Key: HMVBDZPPRBAMQR-UHFFFAOYSA-N
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Description

(1-Acetyl-pyrrolidin-3-yloxy)-acetic acid is an organic compound that features a pyrrolidine ring substituted with an acetyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Acetyl-pyrrolidin-3-yloxy)-acetic acid typically involves the reaction of pyrrolidine with acetic anhydride to form the acetylated pyrrolidine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (1-Acetyl-pyrrolidin-3-yloxy)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The acetic acid moiety can participate in esterification reactions with alcohols to form esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Acid catalysts like sulfuric acid or hydrochloric acid are often employed in esterification reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters.

Scientific Research Applications

(1-Acetyl-pyrrolidin-3-yloxy)-acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of (1-Acetyl-pyrrolidin-3-yloxy)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle.

    Pyrrolidin-2-one: A lactam derivative of pyrrolidine.

    Pyrrolidine-2,5-dione: A dione derivative with potential biological activity.

Uniqueness: (1-Acetyl-pyrrolidin-3-yloxy)-acetic acid is unique due to the presence of both an acetyl group and an acetic acid moiety, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other pyrrolidine derivatives.

Properties

IUPAC Name

2-(1-acetylpyrrolidin-3-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-6(10)9-3-2-7(4-9)13-5-8(11)12/h7H,2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVBDZPPRBAMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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